molecular formula C10H11FO3 B7837528 Ethyl 4-fluoro-3-methoxybenzoate

Ethyl 4-fluoro-3-methoxybenzoate

Cat. No.: B7837528
M. Wt: 198.19 g/mol
InChI Key: GPHIUMGSWGNVGW-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-3-methoxybenzoate is an organic compound belonging to the class of esters. It is characterized by the presence of a fluorine atom and a methoxy group on the benzene ring, which significantly influences its chemical properties and reactivity. This compound is of interest in various scientific and industrial applications due to its unique structure and functional groups.

Synthetic Routes and Reaction Conditions:

  • Esterification Reaction: this compound can be synthesized through the esterification of 4-fluoro-3-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid.

  • Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of 4-fluoro-3-methoxybenzene with ethyl chloroformate in the presence of aluminum chloride as a catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale esterification reactors with continuous monitoring of reaction parameters to ensure high yield and purity. The process involves the use of excess ethanol to drive the reaction to completion and the removal of water formed during the reaction.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation to form the corresponding carboxylic acid, 4-fluoro-3-methoxybenzoic acid, using oxidizing agents such as potassium permanganate or chromic acid.

  • Reduction: Reduction of the compound can lead to the formation of 4-fluoro-3-methoxybenzyl alcohol using reducing agents like lithium aluminum hydride.

  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, chromic acid, and acidic conditions.

  • Reduction: Lithium aluminum hydride, ether solvent.

  • Substitution: Various nucleophiles, polar aprotic solvents.

Major Products Formed:

  • Oxidation: 4-fluoro-3-methoxybenzoic acid.

  • Reduction: 4-fluoro-3-methoxybenzyl alcohol.

  • Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-fluoro-3-methoxybenzoate is utilized in several scientific research fields:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in biochemical studies to investigate the effects of fluorinated compounds on biological systems.

  • Industry: this compound is used in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism by which Ethyl 4-fluoro-3-methoxybenzoate exerts its effects depends on its specific application. In drug discovery, for example, the fluorine atom can enhance the binding affinity of the compound to its molecular target by increasing its lipophilicity and stability. The methoxy group can also influence the compound's interaction with biological targets by modulating its electronic properties.

Molecular Targets and Pathways Involved:

  • Enzymes: The compound may interact with specific enzymes, altering their activity.

  • Receptors: It can bind to receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

  • Ethyl 4-chloro-2-fluoro-3-methoxybenzoate

  • Methyl 4-fluoro-3-methoxybenzoate

  • Ethyl 4-fluoro-3-methylbenzoate

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Properties

IUPAC Name

ethyl 4-fluoro-3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FO3/c1-3-14-10(12)7-4-5-8(11)9(6-7)13-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPHIUMGSWGNVGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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